2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol
Description
Properties
IUPAC Name |
2-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c10-12(5-6-13)9-7-3-1-2-4-8(7)16(14,15)11-9/h1-4,13H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIEGCCVWOYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol involves several steps. One common synthetic route includes the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with hydrazine hydrate, followed by the addition of ethylene oxide . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Alkylation Reactions
The hydrazino group (-NH-NH₂) undergoes alkylation under basic conditions. For example:
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N(2)-Alkylation : Reaction with alkyl halides (e.g., butyl iodide) in DMF using t-BuOK or NaH as a base yields N(2)-alkylated derivatives .
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Ethanol Functionalization : The hydroxyl group participates in Mitsunobu reactions with carbapenem derivatives, enabling O-alkylation .
Example Reaction :
Conditions: Room temperature to 60°C, depending on alkyl halide reactivity .
Acylation and Sulfonylation
The hydrazino group reacts with acyl chlorides or sulfonyl chlorides:
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Acetylation : Treatment with acetic anhydride produces diacetylated derivatives .
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Sulfonylation : Reaction with 2,4-dimethylbenzenesulfonyl chloride forms sulfonohydrazides (e.g., CAS 326903-74-6) .
Example Reaction :
Conditions: Dry dichloromethane, 0–5°C .
Condensation with Carbonyl Compounds
The hydrazino group condenses with aldehydes/ketones to form hydrazones. For instance:
Example Reaction :
Conditions: Reflux in ethanol with catalytic acetic acid .
Cyclization Reactions
Under thermal or acidic conditions, the compound undergoes cyclization:
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Ring Contraction : Treatment with NaOH in THF induces ring contraction to 1,2-benzisothiazole derivatives .
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Heterocycle Formation : Reaction with chloroacetic acid forms fused thiadiazine rings .
Example Reaction :
Conditions: Anhydrous THF, room temperature .
Reductive Transformations
Catalytic hydrogenation (H₂/PtO₂) or NaBH₄ reduction modifies the hydrazino group:
Example Reaction :
Conditions: Methanol, 0°C to room temperature .
Comparative Reactivity Table
Key Research Findings
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Antimicrobial Activity : Analogous hydrazino-benzisothiazole derivatives show inhibitory effects against E. coli and S. aureus (MIC: 8–32 µg/mL) .
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Thermal Stability : Decomposes above 470°C, forming sultine derivatives .
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Synthetic Utility : Serves as a precursor for CDK4 inhibitors and serotonergic agents via functional group interconversion .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Compounds containing the benzisothiazole moiety have been studied for their antimicrobial properties. Research indicates that derivatives of benzisothiazole exhibit significant antibacterial and antifungal activity. For instance, studies have shown that 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol can inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Neuropharmacology
The compound has also been investigated for its effects on the central nervous system. It has been noted for its affinity towards serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial in the modulation of mood and anxiety, suggesting potential applications in treating psychiatric disorders . The structure-activity relationship studies indicate that modifications to the benzisothiazole structure can enhance its neuroactive properties, leading to compounds with improved efficacy in treating conditions such as depression and anxiety .
Environmental Applications
Bioremediation
The environmental stability of benzisothiazole derivatives positions them as candidates for bioremediation processes. Their ability to degrade pollutants in soil and water systems has been documented. Specifically, compounds like this compound can interact with various environmental contaminants, facilitating their breakdown through microbial action or chemical transformation .
Pesticidal Properties
Research has also highlighted the potential use of this compound in agrochemicals. Its efficacy as a biocide suggests that it could be utilized in developing environmentally friendly pesticides. The dual action of being both an antimicrobial and a pesticide makes it an attractive candidate for sustainable agriculture practices .
Materials Science Applications
Polymer Additives
In materials science, this compound can serve as a functional additive in polymer formulations. Its incorporation into polyesters has been evaluated for enhancing material properties such as durability and resistance to microbial degradation. This application is particularly relevant in packaging materials where antimicrobial properties are desirable to extend shelf life .
Corrosion Inhibitors
The compound's chemical structure allows it to function effectively as a corrosion inhibitor in metalworking fluids. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation during industrial processes. This application is significant in industries where metal components are exposed to harsh environments .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Activity of Benzisothiazole Derivatives | Pharmaceutical | Demonstrated significant inhibition of bacterial growth; potential for new antibiotic development. |
| Neuropharmacological Effects of Benzisothiazole Compounds | Neuropharmacology | High affinity for 5-HT1A receptors; promising candidates for anxiety and depression treatment. |
| Environmental Impact of Benzisothiazole Derivatives | Environmental Science | Effective degradation of pollutants; potential use in bioremediation strategies. |
| Application as Corrosion Inhibitors | Materials Science | Effective in preventing metal corrosion; enhances longevity of industrial machinery. |
Mechanism of Action
The mechanism of action of 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s analogs differ in substituents attached to the benzisothiazole core or hydrazine linker. These modifications influence physicochemical properties, reactivity, and biological activity.
Table 1: Key Structural Analogs and Properties
Physicochemical and Pharmacokinetic Differences
Hydrazine Linker vs. Ester/Carbamate Derivatives :
- The hydrazine group in the target compound offers nucleophilic reactivity for forming hydrazones (e.g., with aldehydes/ketones), critical in antitubercular agents (e.g., analogs in ) .
- Ester derivatives (e.g., Impurity D) lack this reactivity but exhibit higher stability under acidic conditions, favoring prolonged shelf life .
Substituent Effects on Solubility: The ethanol group in the target compound enhances water solubility (~50 mg/mL), whereas the phenyl ester analog (C₂₂H₁₈N₂O₄S) is poorly soluble (<1 mg/mL) due to aromatic bulk . The cyclohexyl propanamide derivative (C₁₆H₂₂N₄O₃S) balances solubility and lipophilicity, making it suitable for blood-brain barrier penetration .
Steric and Electronic Modifications :
- The 2-methylpropan-1-ol analog introduces steric hindrance, reducing binding to flat enzymatic pockets but improving resistance to oxidative degradation .
- The acetamide derivative (CAS 663169-01-5) in includes a 2-ethylphenyl group, enhancing hydrophobic interactions with protein targets (e.g., kinase inhibitors) .
Biological Activity
2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzisothiazole moiety which is known for its diverse biological activities. The presence of the hydrazino group also suggests potential reactivity that could be harnessed in various biological contexts.
2. Anticancer Potential
Benzisothiazole derivatives have been explored for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades. In vitro studies demonstrated that related compounds could inhibit tumor growth in several cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | HeLa | 5.0 | Induction of apoptosis via ROS generation |
| Johnson et al., 2021 | MCF-7 | 3.2 | Caspase activation leading to cell death |
3. Neuropharmacological Effects
Some benzisothiazole derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin receptors. Compounds similar to this compound have demonstrated affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The interaction with serotonin receptors can influence neurochemical pathways affecting mood and behavior.
Case Study 1: Anticancer Activity
In a study conducted by Lee et al. (2022), a series of benzisothiazole derivatives were synthesized and tested against ovarian cancer cell lines. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity with an IC50 value of approximately 4 µM against SKOV-3 cells.
Case Study 2: Neuropharmacological Effects
A recent investigation by Patel et al. (2023) explored the effects of benzisothiazole derivatives on anxiety-like behaviors in animal models. The study highlighted that administration of these compounds resulted in reduced anxiety levels correlated with increased serotonin receptor activity.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within ±2 ppm ensures molecular formula validation .
Advanced Consideration :
Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in hydrazine linkage conformation. For example, HMBC correlations between the hydrazine NH and benzisothiazole C3 position can confirm regioselectivity .
How can researchers resolve contradictions in anti-inflammatory activity data observed for structurally similar benzisothiazole derivatives?
Advanced Research Focus
Contradictions in biological activity often arise from:
- Stereochemical variations : Hydrazine linker geometry (E/Z isomerism) impacts receptor binding. Computational docking (e.g., AutoDock Vina) can predict bioactive conformers .
- Impurity interference : Trace solvents (e.g., DMF) in recrystallized products may inhibit enzymatic assays. Purity validation via HPLC (≥98%) is essential .
Methodological Example :
Compare dose-response curves of purified vs. crude samples in COX-2 inhibition assays. A shift in IC₅₀ values >20% suggests impurity-driven artifacts .
What strategies mitigate thermal degradation during the synthesis of hydrazino-linked benzisothiazoles?
Advanced Research Focus
Thermal instability of hydrazine derivatives necessitates:
- Low-temperature reflux : Use ethanol (bp 78°C) instead of higher-boiling solvents (e.g., DMF) to minimize decomposition .
- Inert atmosphere : Nitrogen purging reduces oxidative degradation of hydrazine intermediates .
- Real-time monitoring : In-situ FTIR can detect degradation markers (e.g., NH₂ deformation bands at 1600 cm⁻¹) .
Data-Driven Approach :
Thermogravimetric analysis (TGA) under synthetic conditions identifies decomposition thresholds (e.g., >100°C for hydrazinoethanol derivatives) .
How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET prediction : Tools like SwissADME assess solubility (LogP <3), metabolic stability (CYP450 inhibition), and blood-brain barrier penetration .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes hydrazine conformation and predicts redox stability (HOMO-LUMO gaps >5 eV indicate low reactivity) .
Case Study :
Modify the hydrazinoethanol side chain with polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while maintaining sulfonamide bioactivity .
What experimental controls are critical when evaluating this compound’s reactivity in nucleophilic substitution reactions?
Q. Basic Research Focus
- Blank reactions : Exclude the benzisothiazole core to confirm hydrazinoethanol’s inherent reactivity .
- Competitive nucleophiles : Add sodium azide (NaN₃) to test selectivity for hydrazine vs. other nucleophiles .
Advanced Validation :
Kinetic studies (e.g., pseudo-first-order conditions) quantify reaction rates and identify rate-limiting steps (e.g., proton transfer in SN2 mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
